3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide
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Overview
Description
3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, a triazole ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
This interaction could involve the formation of hydrogen bonds with different targets .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
It is known that similar compounds can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound could have a range of potential effects at the molecular and cellular level.
Action Environment
It is known that various internal and external factors can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common synthetic route includes:
Preparation of 1H-1,2,4-triazole: This can be synthesized from hydrazine and formamide under reflux conditions.
Formation of the benzamide moiety: This involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with ammonia to form benzamide.
Sulfonylation: The benzamide is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Coupling with morpholine: Finally, the sulfonylated benzamide is reacted with morpholine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent.
Biological Research: Used as a probe to study enzyme interactions and protein binding.
Chemical Biology: Employed in the design of molecular inhibitors and activators for various biological pathways.
Pharmaceutical Industry: Investigated for its potential use in drug formulations and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzamides: These compounds share the triazole and benzamide moieties but lack the morpholine and sulfonyl groups.
Morpholine derivatives: Compounds containing the morpholine ring but different functional groups.
Sulfonylbenzamides: Compounds with sulfonyl and benzamide groups but different heterocyclic rings.
Uniqueness
3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide is unique due to its combination of a morpholine ring, sulfonyl group, triazole ring, and benzamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c19-12(16-13-14-9-15-17-13)10-2-1-3-11(8-10)23(20,21)18-4-6-22-7-5-18/h1-3,8-9H,4-7H2,(H2,14,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYNYSKSOIRQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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